molecular formula C11H11ClO3 B15289487 1-(3-Chlorophenyl)-1-oxopropan-2-yl acetate

1-(3-Chlorophenyl)-1-oxopropan-2-yl acetate

Cat. No.: B15289487
M. Wt: 226.65 g/mol
InChI Key: CZYVQRKGXAUTPZ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-1-oxopropan-2-yl acetate is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group attached to a propan-2-yl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-1-oxopropan-2-yl acetate typically involves the reaction of 3-chlorobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control of reaction parameters, such as temperature, pressure, and flow rates. This ensures consistent product quality and high efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-1-oxopropan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-1-oxopropan-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-1-oxopropan-2-yl acetate: Similar structure but with the chlorine atom in the para position.

    1-(3-Bromophenyl)-1-oxopropan-2-yl acetate: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Chlorophenyl)-1-oxopropan-2-yl butyrate: Similar structure but with a butyrate group instead of acetate.

Uniqueness

1-(3-Chlorophenyl)-1-oxopropan-2-yl acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group and acetate moiety make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

[1-(3-chlorophenyl)-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C11H11ClO3/c1-7(15-8(2)13)11(14)9-4-3-5-10(12)6-9/h3-7H,1-2H3

InChI Key

CZYVQRKGXAUTPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)OC(=O)C

Origin of Product

United States

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